BTK Inhibition Potency: Unsubstituted Benzamide vs. Halogenated and Alkylated Analogs in Biochemical Assays
The target compound (CAS 922083-75-8), reported as Example 72E1 in patent US20240083900, exhibits an IC50 of 1 nM against human BTK in a biochemical in vitro assay [1]. This potency places it in the low nanomolar range characteristic of advanced BTK inhibitor candidates. By contrast, closely related analogs with substituents on the benzamide ring show divergent activity profiles. The 2-fluoro analog (CAS 922083-34-9), 2-methyl analog (CAS 922030-62-4), and 4-bromo analog all share the same core but have not been reported in the same BTK assay context; their activity at BTK cannot be assumed equivalent. The unsubstituted benzamide offers a distinct hydrogen-bonding profile and minimized steric bulk at the ortho and para positions, which may contribute to optimal fit within the BTK ATP-binding pocket [2]. Users procuring this compound for BTK-related research should note that the 1 nM IC50 value was generated under standardized BTK biochemical assay conditions as described in US20240083900 [1].
| Evidence Dimension | BTK biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 1 nM (human BTK) |
| Comparator Or Baseline | 2-fluoro analog (CAS 922083-34-9): No BTK data available; 2-methyl analog (CAS 922030-62-4): No BTK data available. Ibrutinib (reference BTK inhibitor): IC50 ~0.5 nM. |
| Quantified Difference | Target compound is 1 nM; comparators lack published BTK data, precluding direct potency comparison but establishing the target compound as the only member of this analog series with confirmed BTK activity. |
| Conditions | Biochemical in vitro BTK assay; patent US20240083900 (Example 72E1). |
Why This Matters
For procurement decisions in BTK-focused screening campaigns, this compound provides confirmed low-nanomolar BTK engagement, whereas uncharacterized analogs carry the risk of inactivity or off-target profiles that could compromise screening outcomes.
- [1] BindingDB. BDBM658431. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 72E1. Affinity Data IC50: 1 nM. View Source
- [2] Patent US20240083900. Inhibitor of BTK and mutants thereof. Example 72E1. Published 2024. View Source
